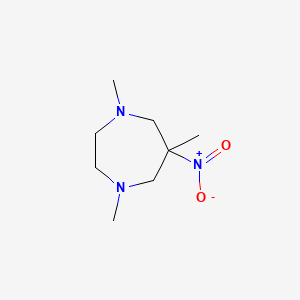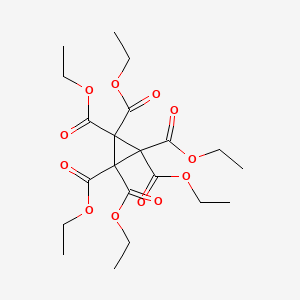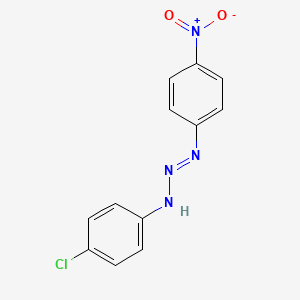
1,4,6-Trimethyl-6-nitro-1,4-diazepane
Übersicht
Beschreibung
1,4,6-Trimethyl-6-nitro-1,4-diazepane is a chemical compound with the CAS Number: 62197-44-8 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 1,4,6-trimethyl-6-nitro-1,4-diazepane . The InChI code for this compound is 1S/C8H17N3O2/c1-8(11(12)13)6-9(2)4-5-10(3)7-8/h4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 1,4,6-Trimethyl-6-nitro-1,4-diazepane is represented by the InChI code 1S/C8H17N3O2/c1-8(11(12)13)6-9(2)4-5-10(3)7-8/h4-7H2,1-3H3 . This indicates that the compound has 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1,4,6-Trimethyl-6-nitro-1,4-diazepane is a liquid at room temperature . It has a molecular weight of 187.24 .Wissenschaftliche Forschungsanwendungen
Coordination Compounds and Structural Analysis
1,4,6-Trimethyl-6-nitro-1,4-diazepane is used in the preparation of various coordination compounds, particularly with nickel(II) and copper(II). Studies have focused on understanding the structure of these compounds, such as the square-planar coordination arrangement found in some of these complexes. The diazepane ring often adopts a boat conformation, providing insights into the stereochemistry and spatial arrangement of the molecule in these complexes (Morgan, Gainsford, & Curtis, 1983).
Catalytic Applications
1,4,6-Trimethyl-6-nitro-1,4-diazepane derivatives have been explored for their catalytic applications. For instance, their role in the catalytic hydroamination/cyclization of aminoalkenes has been studied, highlighting their potential in organic synthesis and industrial applications (Ge, Meetsma, & Hessen, 2008).
Kinetic Studies
Kinetic studies of acid-hydrolysis of complexes involving 1,4,6-Trimethyl-6-nitro-1,4-diazepane have been conducted. These studies provide valuable data on reaction rates and mechanisms, crucial for understanding the behavior of these compounds in various chemical environments (Curtis, 1986).
Structural and Reactive Models
Research has also been directed towards creating structural and reactive models for enzymes using iron(III) complexes of 1,4,6-Trimethyl-6-nitro-1,4-diazepane derivatives. These models help in understanding the molecular architecture and function of certain enzymes, contributing significantly to bioinorganic chemistry (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Synthesis and Characterization
The synthesis and characterization of various derivatives of 1,4,6-Trimethyl-6-nitro-1,4-diazepane form a substantial part of the research. These studies provide foundational knowledge for further exploration and potential applications of these compounds invarious scientific domains. For example, the synthesis of 1,4-diazepin-5-ones under microwave irradiation and their conversion to 1,4-diazepanes has been studied, highlighting efficient methodologies for obtaining these derivatives (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
Crystal Structures and Docking Studies
Crystal structures and docking studies of 1,4-diazepane derivatives have been carried out to understand their potential as drug molecules. These studies are crucial for the design of new pharmaceutical compounds and for understanding their interactions with biological targets (Velusamy, Sreenivasan, Kandasamy, Subbu, Paramasivam, & Mondikalipudur Nanjappagounder, 2015).
Polymerization Catalysts
The compound has been explored as a catalyst in nitroxide-mediated radical polymerization. This application demonstrates its potential in the field of polymer chemistry, particularly in the synthesis of polymers with controlled properties (Nesvadba, Bugnon, & Sift, 2004).
Epoxidation Catalysis
Studies have also been conducted on the use of manganese(III) complexes of bisphenolate ligands, including 1,4,6-Trimethyl-6-nitro-1,4-diazepane derivatives, in olefin epoxidation. This research contributes to the understanding of how the Lewis basicity of ligands affects reactivity and stability in catalysis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,6-trimethyl-6-nitro-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(11(12)13)6-9(2)4-5-10(3)7-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYZMYWQBDZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN(C1)C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491782 | |
| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62197-44-8 | |
| Record name | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)
![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658715.png)

![(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B1658717.png)
![1-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1658719.png)


![N-cyclohexyl-3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B1658722.png)
![4-[2-Nitro-4-(trifluoromethyl)anilino]benzamide](/img/structure/B1658723.png)
![1-Benzyl-5-[(4-methylphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658724.png)
![N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B1658725.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide](/img/structure/B1658726.png)

